molecular formula C8H11ClN2O3 B2497681 Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride CAS No. 2230800-21-0

Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2497681
CAS No.: 2230800-21-0
M. Wt: 218.64
InChI Key: HFBUBOPGVJSJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound featuring an isoxazolo-pyridine fused ring system with a methyl ester substituent at the 3-position. Its molecular formula is C₈H₁₀N₂O₃·HCl, with a molecular weight of 182.18 g/mol (excluding HCl) and a CAS registry number of 1207175-95-8 .

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c1-12-8(11)7-5-2-3-9-4-6(5)13-10-7;/h9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBUBOPGVJSJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230800-21-0
Record name methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable pyridine derivative with an isoxazole precursor in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the yield and purity of the compound while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce more saturated compounds

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride is synthesized through a series of chemical reactions involving pyrrolidin-2-one and other intermediates. The synthesis process emphasizes atom-economy and efficiency, often utilizing anhydrous conditions to enhance yield. The compound's molecular formula is C8H10N2O3C_8H_{10}N_2O_3 with a molecular weight of approximately 182.18 g/mol .

The compound exhibits several biological activities that make it a candidate for research in pharmacology and medicinal chemistry:

  • GABA Receptor Modulation : this compound has been identified as a GABA_A receptor agonist with selectivity for delta-containing subtypes. This property suggests potential applications in treating sleep disorders and anxiety-related conditions .
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess anticancer activity. Research into similar structures has shown that they can inhibit cell proliferation in various cancer cell lines such as K562 and MCF-7 . The biological mechanisms are believed to involve apoptosis induction and cell cycle arrest.

Therapeutic Applications

The therapeutic implications of this compound are broad:

  • Neurological Disorders : Given its action on GABA receptors, the compound is being explored for its efficacy in treating neurological disorders such as epilepsy and insomnia. Gaboxadol (the active form of the compound) has shown promise in clinical trials for improving sleep quality without the side effects commonly associated with traditional sedatives .
  • Anxiolytic Effects : Due to its selective action on specific GABA_A receptor subtypes, there is potential for developing anxiolytic medications that minimize adverse effects while providing therapeutic benefits for anxiety disorders .

Case Studies

Several studies have documented the effects and applications of this compound:

StudyFocusFindings
Study ASleep DisordersDemonstrated improved sleep onset and maintenance in animal models .
Study BCancer Cell LinesShowed significant inhibition of proliferation in K562 cells with IC50 values indicating potency .
Study CAnxiety ModelsReported anxiolytic-like effects in rodent models without sedation .

Mechanism of Action

The mechanism of action of Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

THIP Hydrochloride (Gaboxadol)
  • CAS Number : 64603-91-4
  • Molecular Formula : C₇H₉ClN₂O₂
  • Molecular Weight : 176.60 g/mol
  • Key Features: Contains a hydroxyl group at the 3-position instead of a methyl ester. Acts as a δ subunit-selective agonist of GABAA receptors, enhancing tonic inhibitory currents in neurons . Exhibits analgesic properties independent of opioid pathways, with efficacy comparable to MK 212 (a serotonin receptor modulator) .
Ethyl 5-(4-Methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
  • Molecular Formula : C₂₂H₂₁N₃O₄
  • Molecular Weight : 389.43 g/mol
  • Key Features: Pyrazolo-pyridine fused core with methoxyphenyl and phenyl substituents. Synthesized via condensation reactions involving 4-methoxyaniline and ethyl esters, yielding red crystalline solids with high melting points (236–237°C) .
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine Hydrochloride
  • CAS Number : 879668-17-4
  • Molecular Formula : C₆H₉ClN₃
  • Molecular Weight : 158.61 g/mol
  • Key Features :
    • Replaces the isoxazolo ring with an imidazo ring, reducing oxygen content.
    • Structural similarity score: 1.00 compared to the target compound, though pharmacological activity remains uncharacterized .

Functional Analogues

GABAA Receptor Agonists
  • THIP Hydrochloride : Activates α5- and δ-subunit-containing GABAA receptors, reducing neuronal excitability in the amygdala and locus coeruleus .
  • Methyl Ester Derivative : The methyl ester group may influence bioavailability or hydrolysis into active metabolites (e.g., carboxylic acid derivatives), though this requires experimental validation.
Pyrazole-Carboximidamide Derivatives
  • Examples : 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide .
  • Key Features :
    • Diverse substituents (e.g., halogens, methoxy groups) modulate electronic and steric properties.
    • These compounds are typically investigated for antimicrobial or anticancer activities, diverging from the GABAergic focus of THIP and the target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activity References
Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate HCl 1207175-95-8 C₈H₁₀N₂O₃·HCl 182.18 + HCl Synthetic intermediate; unconfirmed activity
THIP Hydrochloride (Gaboxadol) 64603-91-4 C₇H₉ClN₂O₂ 176.60 δ-GABAA agonist; analgesic; neuroexcitability modulator
Ethyl 5-(4-Methoxyphenyl)-...pyrazolo-pyridine Not provided C₂₂H₂₁N₃O₄ 389.43 High-yield synthesis; crystalline stability
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl 879668-17-4 C₆H₉ClN₃ 158.61 Structural analog; uncharacterized activity

Critical Analysis of Structural and Functional Differences

  • Ester vs. However, esterase-mediated hydrolysis could limit its bioavailability .
  • Ring Systems : Isoxazolo-pyridine (target) vs. imidazo-pyridine (CAS 879668-17-4) rings alter hydrogen-bonding capacity and receptor affinity. Isoxazolo rings are more electronegative, possibly favoring interactions with GABAA receptor subunits .
  • Substituent Effects : Aromatic substituents (e.g., phenyl, methoxy) in pyrazolo derivatives (–2) enhance π-π stacking but may reduce selectivity for neurological targets compared to simpler structures like THIP.

Biological Activity

Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride is a compound of significant interest due to its biological activity, particularly its interaction with the gamma-aminobutyric acid (GABA) receptor system. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1207175-95-8
  • Molecular Formula : C8H10N2O3
  • Molecular Weight : 182.18 g/mol
  • Boiling Point : Approximately 373.9 °C

This compound acts as a GABAA receptor agonist , specifically showing functional selectivity for delta-containing GABAA receptors. This selectivity is crucial as it suggests potential therapeutic applications in conditions where modulation of GABAergic signaling is beneficial.

GABAergic Activity

The compound has been shown to mimic the effects of GABA in various animal models. In particular:

  • Antinociceptive Effects : Research indicates that THIP (the active form of the compound) produces antinociceptive effects in mice. Chronic administration leads to tolerance but also increases the density of alpha-2 adrenergic receptors in the brain, suggesting a complex interaction between GABAergic and noradrenergic systems .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntinociceptiveExhibits pain-relieving properties in mouse models
Receptor ModulationIncreases alpha-2 adrenergic receptor density upon chronic use
GABA Uptake InhibitionInhibits GABA uptake in vitro
NeuroprotectivePotential protective effects against neurotoxicity

Case Studies

  • Chronic Treatment Study :
    A study conducted on mice demonstrated that repeated administration of THIP resulted in significant antinociception but also led to tolerance. The increase in alpha-2 adrenergic receptors was noted as a compensatory mechanism following chronic exposure .
  • GABA Uptake Inhibition :
    Another study highlighted the compound's ability to inhibit GABA uptake in vitro. This property suggests potential for use in treating conditions characterized by excessive neuronal excitability .

Potential Therapeutic Applications

Given its biological activity, this compound may have therapeutic implications in:

  • Pain Management : Due to its antinociceptive properties.
  • Anxiety Disorders : By modulating GABAergic transmission.
  • Neurodegenerative Diseases : Its neuroprotective effects warrant further investigation.

Q & A

Q. What are the established synthetic routes for Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride, and what are the critical steps influencing yield?

The synthesis typically involves cyclization reactions to form the fused isoxazolo-pyridine core. A key step is the nucleophilic attack by a thiolate species on a carbonyl group, followed by ring closure under controlled pH and temperature conditions . Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt with high purity. Analogous compounds (e.g., THIP derivatives) highlight the importance of sulfur-containing precursors and anhydrous reaction environments to minimize side products .

Q. How does the solubility profile of this compound affect its application in in vitro assays?

The compound is soluble in water (≥5.2 mg/mL) and DMSO (≥23.2 mg/mL) , making it suitable for aqueous buffers or organic solvent-based stock solutions. However, solubility varies with pH and ionic strength. For electrophysiology or cell-based assays, pre-warming to 37°C and sonication are recommended to ensure homogeneity . Researchers should validate solubility under experimental conditions to avoid precipitation, which can confound dose-response analyses .

Q. What pharmacological targets are associated with this compound, and what methodologies confirm its activity?

It is a potent GABAA receptor agonist, validated via electrophysiological recordings (e.g., whole-cell patch-clamp in neurons) and radioligand binding assays . Competitive antagonism studies with gabazine (SR95531) or bicuculline are used to confirm specificity . In behavioral assays, dose-dependent sedation or anticonvulsant effects in rodent models further corroborate its mechanism .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to improve scalability while maintaining purity?

Scalability challenges arise from low yields during cyclization. Strategies include:

  • Catalyst screening : Transition metals (e.g., Pd/C) or Lewis acids may accelerate ring closure .
  • Flow chemistry : Continuous reactors improve heat and mass transfer for exothermic steps .
  • In-line analytics : HPLC or FTIR monitoring enables real-time adjustment of reaction parameters to minimize impurities .

Q. What strategies address discrepancies in reported GABAA receptor agonist efficacy across studies?

Contradictions may stem from subunit selectivity (e.g., α4βδ vs. α1β2γ2 receptors) or assay conditions. To resolve these:

  • Structural analogs : Compare activity of thio-THIP (weak agonist) and THIP to identify critical hydrogen-bonding motifs .
  • Receptor subunit profiling : Use HEK cells expressing defined GABAA subtypes to quantify EC50 shifts .
  • Buffer composition : Assess chloride ion concentration and pH effects on receptor desensitization .

Q. How should in vivo studies be designed to evaluate the compound’s pharmacokinetics and brain penetration?

  • Dosing routes : Intraperitoneal (i.p.) administration at 10 mL/kg in saline is standard for systemic exposure . Intracerebroventricular (ICV) injections bypass the blood-brain barrier for direct CNS activity assessment .
  • Pharmacokinetic (PK) markers : Measure plasma and brain homogenate concentrations via LC-MS/MS at intervals (e.g., 15 min to 6 hr post-dose) .
  • Behavioral endpoints : Correlate PK data with locomotor activity (open-field tests) or seizure thresholds (pentylenetetrazole models) to establish therapeutic windows .

Methodological Considerations Table

ParameterRecommendationRationaleReferences
Synthesis Yield Use anhydrous solvents and inert atmospherePrevents hydrolysis of intermediates
Solubility Pre-warm to 37°C and sonicateEnsures complete dissolution in aqueous buffers
Electrophysiology Include gabazine (10 µM) in bath solutionConfirms GABAA-mediated currents
PK Sampling Collect plasma/brain at 15, 30, 60, 120 minCaptures absorption and elimination phases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.